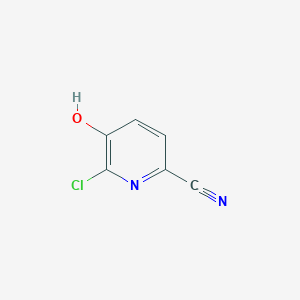

6-Chloro-5-hydroxypicolinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3ClN2O |

|---|---|

Molecular Weight |

154.55 g/mol |

IUPAC Name |

6-chloro-5-hydroxypyridine-2-carbonitrile |

InChI |

InChI=1S/C6H3ClN2O/c7-6-5(10)2-1-4(3-8)9-6/h1-2,10H |

InChI Key |

QOPGQYULDTUIDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1C#N)Cl)O |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 6 Chloro 5 Hydroxypicolinonitrile

Reactivity of the Hydroxyl Group

Probing Tautomerism and its Influence on Chemical Reactivity

The chemical behavior of 6-Chloro-5-hydroxypicolinonitrile is significantly influenced by tautomerism, primarily the equilibrium between the hydroxypyridine form and its corresponding pyridone form. In the broader class of hydroxypyridines, the position of this equilibrium is sensitive to the substitution pattern on the ring, the solvent, and whether the compound is in solution or the solid state.

For the 2-pyridone/2-hydroxypyridine (B17775) system, the pyridone form is generally predominant. However, the presence of a 6-chloro substituent is known to shift the equilibrium toward the 2-hydroxypyridine tautomer. uky.edu This effect is attributed to the electronic influence of the halogen. While specific studies on this compound are not extensively detailed in the literature, it is reasonable to infer a similar preference for the 5-hydroxy tautomer. The polarity of the solvent also plays a critical role; the proportion of the pyridone form typically decreases as solvent polarity decreases. researchgate.net

The dominant tautomer dictates the molecule's reactivity. The hydroxypyridine form will exhibit reactivity characteristic of phenols (e.g., O-alkylation, O-acylation) and activated aromatic rings, whereas the pyridone form behaves more like an amide or vinylogous amide. Understanding this equilibrium is crucial for predicting reaction outcomes, as the nucleophilic and electrophilic sites differ between the two forms.

Reactivity of the Chloro Substituent

The chlorine atom at the C6 position is a key functional handle, susceptible to displacement through various substitution reactions. Its reactivity is enhanced by the electronic properties of the pyridine (B92270) ring system.

The chloro group in this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The additional presence of the electron-withdrawing nitrile (-CN) group further activates the ring for nucleophilic attack.

SNAr reactions on chloropyridines are a common and effective method for introducing new functional groups. youtube.com A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates, often under thermal conditions. youtube.com Studies on related electron-deficient systems like 2-chloro-5-nitropyrimidine (B88076) show that such reactions can proceed even in aqueous media, highlighting the high degree of activation. d-nb.inforsc.org The general mechanism involves the addition of the nucleophile to the carbon bearing the chlorine, followed by the elimination of the chloride ion, which restores the aromaticity of the ring. youtube.comnih.gov

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Chloro-Heterocycles

| Nucleophile | Reagent Example | Expected Product Type |

|---|---|---|

| Amine | Pyrrolidine, Benzylamine | 6-Amino-5-hydroxypicolinonitrile derivative |

| Alkoxide | Sodium methoxide | 6-Methoxy-5-hydroxypicolinonitrile |

The chloro substituent also serves as an excellent electrophilic partner in a variety of metal-catalyzed cross-coupling reactions. These transformations are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds. Palladium catalysts without phosphine (B1218219) ligands have been shown to be effective for the Suzuki coupling of heteroaryl bromides in aqueous media. researchgate.net

Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.net This method is widely used to synthesize aryl-alkynes and has been successfully applied to a variety of heteroaryl halides, including pyridines. researchgate.net

Stille Coupling: This involves coupling with an organostannane reagent, catalyzed by palladium. It tolerates a wide range of functional groups. researchgate.net

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse alkyl, aryl, and alkynyl groups at the C6 position. researchgate.netresearchgate.net

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) catalyst + Base | C-C (Aryl) |

| Sonogashira | R-C≡CH | Pd catalyst + Cu(I) co-catalyst | C-C (Alkynyl) |

| Stille | R-Sn(Bu)₃ | Pd(0) catalyst | C-C (Alkyl/Aryl) |

| Buchwald-Hartwig | R₂NH | Pd catalyst + Ligand + Base | C-N |

Electrophilic Aromatic Substitution on the Pyridine Ring System

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult compared to benzene. The ring nitrogen acts as a strong deactivating group, making the ring electron-poor. masterorganicchemistry.com Furthermore, under the acidic conditions often required for EAS, the nitrogen is protonated, further increasing its deactivating effect.

In this compound, the substituents present a complex scenario for directing an incoming electrophile:

-OH group: A strongly activating, ortho, para-directing group.

-Cl group: A deactivating, ortho, para-directing group.

-CN group: A strongly deactivating, meta-directing group.

Pyridine Nitrogen: A strongly deactivating, meta-directing group.

Rearrangement Reactions and Associated Mechanisms (e.g., ANRORC Mechanism in Pyridine Chemistry)

In addition to direct substitution, pyridine halides can undergo substitution reactions via more complex pathways, such as the SN(ANRORC) mechanism. wikipedia.org ANRORC stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is distinct from the standard SNAr pathway and is particularly relevant in reactions with strong nucleophiles like sodium amide in liquid ammonia (B1221849). capes.gov.br

The mechanism proceeds as follows:

Addition: The nucleophile adds to an electrophilic carbon of the pyridine ring (e.g., C2 or C6), disrupting the aromaticity.

Ring Opening: The heterocyclic ring cleaves, typically between the nitrogen and the site of nucleophilic attack, to form an open-chain intermediate. For this compound, this would likely result in a substituted pentenenitrile species. nih.gov

Ring Closure: The open-chain intermediate undergoes an intramolecular cyclization to form a new heterocyclic ring, expelling the original leaving group in the process.

This pathway can sometimes lead to rearranged products where the incoming nucleophile is not bonded to the carbon that originally held the leaving group. Isotope labeling studies have been instrumental in proving the operation of this mechanism in various heterocyclic systems. wikipedia.org The ANRORC mechanism has been confirmed in the thermal rearrangement of other complex pyridine derivatives. mdpi.com

Elucidation of Reaction Kinetics and Thermodynamic Parameters

Investigating the kinetics and thermodynamics of reactions involving this compound provides fundamental insights into its reactivity and the underlying reaction mechanisms.

Kinetic Studies: The rates of SNAr and cross-coupling reactions can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of reactants and the appearance of products over time. rsc.org For slower reactions or for observing intermediates, Nuclear Magnetic Resonance (¹H-NMR) spectroscopy can be a powerful tool. mdpi.com From these data, reaction rate constants (k), reaction orders, and activation parameters (like activation energy, Eₐ) can be determined. These parameters are highly dependent on factors such as:

Solvent: Polarity and proticity can dramatically affect reaction rates, especially in SNAr reactions. researchgate.net

Temperature: Increasing temperature generally increases the reaction rate, as is common for nucleophilic substitutions on less activated substrates. d-nb.info

Catalyst: In cross-coupling reactions, the choice of metal, ligand, and base is critical to the reaction's efficiency and speed.

Thermodynamic Parameters: Thermodynamic data, such as the enthalpy (ΔH) and entropy (ΔS) of reaction, can be determined by studying the reaction equilibrium at different temperatures. These values indicate the favorability and spontaneity of a reaction. For instance, understanding the thermodynamics of the tautomeric equilibrium is essential for predicting which form of the molecule will be dominant under specific conditions. researchgate.net

Synthesis and Comprehensive Structural Characterization of Derivatives and Analogs of 6 Chloro 5 Hydroxypicolinonitrile

Rational Design Principles for Structural Modification and Diversification

The rational design of derivatives and analogs of 6-Chloro-5-hydroxypicolinonitrile is guided by the unique electronic properties imparted by its substituent pattern. The pyridine (B92270) ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom. sigmaaldrich.comkoeichem.com This electron deficiency is further modulated by the presence of the chloro, hydroxyl, and nitrile groups.

The design principles for modifying this scaffold often revolve around several key objectives:

Modulation of Electronic Properties: The introduction of various substituents allows for the fine-tuning of the electron density within the pyridine ring. Electron-donating groups can enhance the nucleophilicity of the ring, while electron-withdrawing groups can increase its electrophilicity. This modulation is critical for controlling the reactivity and interaction of the molecule with biological targets or other chemical species.

Introduction of New Functional Groups: The chloro and hydroxyl groups on the this compound scaffold serve as versatile handles for introducing a wide range of other functional groups. The hydroxyl group can be readily alkylated or acylated, while the chloro group can be displaced through nucleophilic aromatic substitution reactions. almerja.comwikipedia.org

Steric Modifications: The introduction of bulky or sterically demanding groups can be used to probe the spatial requirements of binding pockets in enzymes or receptors. Such modifications can also influence the conformational preferences of the molecule, which can be a critical determinant of its activity.

Bioisosteric Replacement: In the context of medicinal chemistry, the chloro, hydroxyl, or nitrile groups can be replaced by other functional groups with similar steric and electronic properties (bioisosteres). This strategy is often employed to improve pharmacokinetic properties, reduce toxicity, or enhance target affinity.

The interplay of these design principles allows for the systematic exploration of the chemical space around the this compound core, leading to the generation of diverse libraries of compounds with a wide range of potential applications.

Synthetic Access to Novel Substituted Picolinonitriles

The synthesis of this compound and its derivatives can be approached through several strategic disconnections. A common strategy involves the construction of a pre-functionalized pyridine ring, followed by the introduction or modification of the desired substituents.

One plausible route to the core structure could start from a readily available substituted pyridine. For instance, the synthesis of 2-chloro-5-hydroxypyridine (B185701) has been reported, which could serve as a key intermediate. Subsequent introduction of the nitrile group at the 3-position would be a critical step. This could potentially be achieved through methods such as ortho-lithiation followed by reaction with a cyanating agent, although the directing effects of the existing substituents would need to be carefully considered. researchgate.netharvard.edu

Alternatively, one could envision a route starting from a cyanopyridine derivative. For example, the synthesis of 2-chloro-3-cyanopyridine (B134404) has been described. google.comgoogle.com Subsequent introduction of a hydroxyl group at the 5-position would be necessary. This might be accomplished through a sequence of nitration, reduction to an amine, and then diazotization followed by hydrolysis.

A patent describes the synthesis of 2-chloro-3-hydroxypyridine (B146414) from 3-hydroxypyridine (B118123) using sodium hypochlorite (B82951) in an aqueous medium. googleapis.com This highlights a method for the direct chlorination of a hydroxypyridine, which could be a key transformation in a synthetic sequence.

The table below outlines some potential synthetic strategies and key intermediates that could be employed in the synthesis of this compound and its derivatives.

| Starting Material | Key Transformation(s) | Target Intermediate/Product | Reference(s) |

| 3-Hydroxypyridine | Chlorination, Cyanation | This compound | googleapis.com |

| 2-Chloro-5-hydroxypyridine | Cyanation | This compound | |

| 2-Chloro-3-cyanopyridine | Hydroxylation at C5 | This compound | google.comgoogle.com |

| 3-Cyanopyridine N-oxide | Chlorination, Hydrolysis | 2-Chloronicotinic acid | google.com |

These synthetic approaches offer a versatile toolkit for accessing a wide range of substituted picolinonitriles, enabling the systematic exploration of structure-activity relationships.

Rigorous Structural Elucidation of New Chemical Entities

The unambiguous determination of the structure of newly synthesized derivatives of this compound is paramount. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of these protons would provide valuable information about their relative positions. For instance, the proton at the 4-position would likely appear as a singlet, while the proton at the 2-position, if present, would be a doublet. The chemical shift of the hydroxyl proton would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms would be influenced by the attached functional groups. The carbon bearing the nitrile group would appear in the characteristic downfield region for cyano groups. The carbons attached to the chloro and hydroxyl groups would also have distinct chemical shifts.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in establishing the connectivity between protons and carbons, providing definitive proof of the substitution pattern on the pyridine ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn provides the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups. The characteristic stretching frequencies for the O-H bond of the hydroxyl group, the C≡N bond of the nitrile group, and the C-Cl bond would be expected in the IR spectrum.

The table below summarizes the expected spectroscopic data for the parent compound, this compound, based on the analysis of related structures. chemicalbook.comsigmaaldrich.comchemicalbook.com

| Spectroscopic Technique | Expected Features for this compound |

| ¹H NMR | Aromatic protons with characteristic chemical shifts and coupling constants. A broad singlet for the hydroxyl proton. |

| ¹³C NMR | Signals corresponding to the six carbon atoms of the pyridine ring, with the nitrile carbon in the downfield region. |

| IR Spectroscopy | Absorption bands for O-H stretching (hydroxyl), C≡N stretching (nitrile), and C-Cl stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C₆H₃ClN₂O. Characteristic isotopic pattern for the chlorine atom. |

The combination of these analytical techniques provides a robust and comprehensive characterization of the molecular structure of new chemical entities derived from the this compound scaffold.

Investigation of Substituent Effects on Chemical Reactivity and Stability

The chloro, hydroxyl, and nitrile substituents on the picolinonitrile ring exert profound effects on the molecule's chemical reactivity and stability. Understanding these effects is crucial for predicting the behavior of these compounds in chemical reactions and biological systems.

Electronic Effects:

Hydroxyl Group: The hydroxyl group is a strong electron-donating group through resonance (+R) and a weaker electron-withdrawing group through induction (-I). Its presence at the 5-position is expected to increase the electron density of the pyridine ring, particularly at the ortho and para positions.

Nitrile Group: The nitrile group is a strong electron-withdrawing group through both inductive (-I) and resonance (-R) effects. Its presence at the 3-position will significantly decrease the electron density of the pyridine ring.

Reactivity towards Nucleophiles: The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNA_r). nih.gov The chloro group at the 6-position is a good leaving group and is activated by the electron-withdrawing nitrogen atom and the nitrile group. Nucleophiles can displace the chloride to introduce a variety of other functional groups.

Reactivity towards Electrophiles: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. quimicaorganica.orgyoutube.com However, the activating effect of the hydroxyl group at the 5-position may facilitate electrophilic attack at the ortho (4-position) or para (2-position, relative to the hydroxyl group) positions under certain conditions. The presence of the deactivating chloro and nitrile groups will likely necessitate harsh reaction conditions for electrophilic substitution to occur. aklectures.com

Stability: The stability of this compound and its derivatives will be influenced by the nature of the substituents. The presence of multiple functional groups may provide pathways for decomposition under certain conditions, such as high temperatures or in the presence of strong acids or bases. The nitrile group can undergo hydrolysis to a carboxylic acid or an amide under appropriate conditions.

The following table summarizes the expected influence of the substituents on the reactivity of the this compound core.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Chloro | 6 | -I > +R | Activates the ring towards nucleophilic attack; good leaving group. |

| Hydroxyl | 5 | +R > -I | Activates the ring towards electrophilic attack; directs to C4. |

| Nitrile | 3 | -I, -R | Deactivates the ring towards electrophilic attack; activates towards nucleophilic attack. |

Advanced Spectroscopic and Analytical Methodologies in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Determination (e.g., 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 6-Chloro-5-hydroxypicolinonitrile. While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment and connectivity of magnetically active nuclei, complex structures often require two-dimensional (2D) NMR techniques for complete assignment.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the hydroxyl proton. The chemical shifts of these protons are influenced by the electronic effects of the chloro, hydroxyl, and cyano substituents on the pyridine (B92270) ring. The coupling between adjacent protons would provide information on their relative positions. However, to definitively assign the signals and understand the complete bonding network, 2D-NMR experiments are crucial.

Key 2D-NMR Techniques and Their Application:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak between the two aromatic protons would confirm their adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom in the pyridine ring to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons (like the ones bearing the chloro, hydroxyl, and cyano groups) and for piecing together the molecular skeleton. For instance, correlations from the aromatic protons to the carbon atoms of the nitrile and the chlorinated carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. This can be useful in determining the preferred conformation of the molecule, for example, the orientation of the hydroxyl group relative to the adjacent substituents.

The precision of modern NMR spectroscopy, with the ability to report chemical shifts (δ) and coupling constants (J) with high accuracy (to 0.1-1 ppb and 10 mHz respectively), is essential for unequivocal structural verification. nih.gov

Illustrative ¹H NMR Data for a Related Substituted Pyridine:

The following table shows typical ¹H NMR data for a related chloro-hydroxypyridine to illustrate the type of information obtained.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.85 | d | 2.5 |

| H-5 | 7.50 | d | 2.5 |

| OH | 10.20 | s | - |

| Data is hypothetical and for illustrative purposes only. |

Mass Spectrometry for Mechanistic Studies and Isotopic Labeling Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn allows for the calculation of its elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be readily observable in the mass spectrum, providing a clear signature for the presence of a chlorine atom in the molecule.

Beyond simple molecular weight determination, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), is invaluable for structural elucidation and mechanistic studies. In an MS/MS experiment, the molecular ion of this compound would be isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers clues about its structure. For example, the loss of the cyano group (CN), the hydroxyl group (OH), or the chlorine atom (Cl) would lead to characteristic fragment ions.

Isotopic Labeling Studies:

Isotopic labeling, where an atom in the molecule is replaced by its heavier isotope (e.g., ¹³C, ¹⁵N, ¹⁸O, or ²H), is a sophisticated method used in conjunction with mass spectrometry to trace reaction pathways and elucidate mechanisms. For instance, if the synthesis of this compound involves a hydroxylation step, using ¹⁸O-labeled water or molecular oxygen could help determine the source of the oxygen atom in the hydroxyl group by observing the corresponding mass shift in the product.

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method could be developed for the quantification of this compound in various matrices. nih.gov Such a method would involve chromatographic separation followed by detection using multiple reaction monitoring (MRM) in the mass spectrometer for high selectivity and sensitivity. nih.gov

Expected High-Resolution Mass Spectrometry Data:

| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) |

| [M+H]⁺ | 154.9961 | 156.9932 |

| [M-H]⁻ | 152.9805 | 154.9776 |

| Data is calculated and for illustrative purposes. |

X-ray Crystallography for Precise Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its structure. The analysis yields the exact bond lengths, bond angles, and torsional angles of the molecule.

The resulting crystal structure would confirm the substitution pattern on the pyridine ring, showing the relative positions of the chloro, hydroxyl, and cyano groups. Furthermore, it would reveal intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring or the cyano group. These interactions can significantly influence the physical properties of the compound, including its melting point and solubility. For some organic molecules, the solid-state structure can be highly compact due to these interactions. mdpi.com

The crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined, providing a complete picture of the packing of the molecules in the crystal lattice. mdpi.com

Illustrative Crystallographic Data for a Related Chloro-Hydroxy Compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 105.2 |

| Volume (ų) | 915.6 |

| Data is hypothetical and based on a related structure for illustrative purposes. mdpi.comresearchgate.net |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and In-situ Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are excellent for identifying the functional groups present in a molecule. For this compound, characteristic vibrational frequencies would be observed for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, C-Cl stretching, and various vibrations of the pyridine ring.

The position, intensity, and shape of these vibrational bands can provide information about the molecular environment. For example, the O-H stretching frequency can indicate the extent of hydrogen bonding. A broad O-H band typically suggests strong intermolecular hydrogen bonding.

FT-IR spectroscopy can also be used for in-situ reaction monitoring. By placing an IR probe directly into the reaction mixture, the disappearance of reactant signals and the appearance of product signals can be tracked in real-time. This allows for the optimization of reaction conditions and the detection of any reaction intermediates.

The pyridine molecule belongs to the C₂ᵥ point group and has 27 Raman active modes. researchgate.net The substitution on the pyridine ring in this compound lowers the symmetry, which can affect the number and activity (IR or Raman) of the vibrational modes. A complete vibrational analysis often involves both experimental measurements and theoretical calculations (e.g., using Density Functional Theory, DFT) to assign the observed bands to specific molecular vibrations. nih.govresearchgate.net

Expected Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C≡N | Stretching | 2220-2260 |

| C=N, C=C | Ring Stretching | 1400-1600 |

| C-Cl | Stretching | 600-800 |

| Data is based on typical ranges for these functional groups. researchgate.net |

Advanced Chromatographic Techniques for Reaction Purity Assessment and Mechanistic Intermediate Isolation (e.g., HPLC-MS, GC-MS)

Chromatographic techniques are essential for separating the components of a mixture. For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods. These techniques are routinely used to assess the purity of the final product and to monitor the progress of a reaction by quantifying the amounts of starting materials, products, and byproducts.

HPLC-MS:

For a relatively polar compound like this compound, reversed-phase HPLC would likely be the method of choice. When coupled with a mass spectrometer (HPLC-MS), this becomes a very powerful tool for both qualitative and quantitative analysis. The HPLC separates the components of a mixture, and the MS provides mass information for each separated peak, allowing for their identification. The development of a robust LC-MS/MS method would allow for the sensitive and selective quantification of the compound. nih.gov

GC-MS:

Gas chromatography requires the analyte to be volatile and thermally stable. If this compound is sufficiently volatile, or can be made so through derivatization, GC-MS can provide excellent separation efficiency and sensitive detection. The mass spectra obtained from GC-MS can be compared to spectral libraries for identification purposes.

Isolation of Intermediates:

In the context of mechanistic studies, preparative HPLC can be used to isolate reaction intermediates in sufficient quantities for full spectroscopic characterization (e.g., by NMR). By analyzing the structures of these transient species, a detailed understanding of the reaction mechanism can be developed.

Typical Chromatographic Conditions:

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 | Acetonitrile (B52724)/Water Gradient | UV, MS |

| GC | DB-5 | Helium | FID, MS |

| Conditions are typical and would require optimization for the specific compound. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of 6-Chloro-5-hydroxypicolinonitrile.

Electronic Structure Analysis, Molecular Orbitals (HOMO-LUMO), and Reactivity Prediction

The electronic structure of this compound can be analyzed using DFT methods to understand its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this regard. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.govnih.gov A smaller energy gap suggests that the molecule is more likely to be reactive. nih.gov

For instance, in a theoretical study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a low HOMO-LUMO energy gap was indicative of high chemical reactivity and biological activity. nih.gov Similar calculations for this compound would involve mapping the electron density distribution across the molecule to identify electrophilic and nucleophilic sites. The molecular electrostatic potential (MEP) surface would further reveal the regions most susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.78 |

| ELUMO | -2.34 |

| Energy Gap (ΔE) | 4.44 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Geometry Optimization Studies

Conformational analysis and geometry optimization are performed to determine the most stable three-dimensional structure of this compound. dntb.gov.ua Using methods like DFT with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of the molecule can be calculated. ijesit.com These optimized geometric parameters provide a foundational understanding of the molecule's shape and steric properties. In studies of similar molecules like 5-chloro-2-hydroxypyridine, these calculations have been shown to accurately predict molecular structures. ijesit.com

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling and transition state analysis are computational methods used to investigate the mechanisms of chemical reactions. While specific studies on this compound are not found in the searched literature, these techniques are fundamental in computational chemistry. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. Understanding the structure and energy of the transition state is crucial for determining reaction rates and elucidating reaction mechanisms.

Computational Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict and interpret various spectroscopic properties. nih.govdntb.gov.ua

IR and Raman Spectroscopy: Theoretical calculations of vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to the functional groups within the molecule. dergipark.org.trijesit.com For example, the characteristic stretching frequencies of the C≡N, O-H, and C-Cl bonds in this compound can be predicted.

Table 2: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies for this compound

| Functional Group | Experimental FT-IR (cm-1) | Calculated (B3LYP/6-311++G(d,p)) (cm-1) | Vibrational Assignment |

| O-H | 3450 | 3455 | Stretching |

| C≡N | 2230 | 2235 | Stretching |

| C=C, C=N | 1600-1400 | 1595-1410 | Ring Stretching |

| C-Cl | 750 | 745 | Stretching |

Note: The data in this table is hypothetical and for illustrative purposes.

NMR Spectroscopy: The chemical shifts of 1H and 13C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr These theoretical predictions aid in the assignment of experimental NMR spectra. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, providing information about the electronic transitions within the molecule and helping to interpret experimental UV-Vis spectra. dergipark.org.tr

Investigation of Intermolecular Interactions and Crystal Packing Phenomena

The way molecules of this compound interact with each other in the solid state determines its crystal structure. Computational methods can be used to investigate these intermolecular interactions, which are primarily driven by hydrogen bonding (due to the hydroxyl group) and other non-covalent forces. mdpi.com Analysis of the crystal packing can reveal how these interactions lead to the formation of specific three-dimensional arrangements. researchgate.net For instance, in a related compound, 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one, molecules are linked by N—H···O hydrogen bonds to form inversion dimers. researchgate.net Similar analyses for this compound would shed light on its solid-state properties.

Emerging Research Applications in Organic Synthesis and Materials Science

6-Chloro-5-hydroxypicolinonitrile as a Versatile Synthetic Building Block and Intermediate

In the field of organic chemistry, a versatile synthetic building block is a compound that provides a reliable foundation for the construction of more complex molecular architectures. This compound fits this description due to its trifunctional nature, which allows for a sequence of selective chemical modifications. Each functional group—the reactive chlorine atom, the nucleophilic and acidic hydroxyl group, and the electrophilic cyano group—can be addressed with a high degree of specificity.

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide array of other functional groups. The hydroxyl group at the 5-position can be alkylated, acylated, or used as a directing group in various metal-catalyzed reactions. The picolinonitrile moiety, a pyridine (B92270) ring with a nitrile group, can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to an aminomethyl group, providing further avenues for molecular elaboration.

While specific, large-scale industrial syntheses using this compound are not yet widely documented, its close chemical relatives, such as 2-chloro-5-hydroxypyridine (B185701), are recognized as key intermediates in the synthesis of biologically active compounds. For instance, 2-chloro-5-hydroxypyridine can be synthesized from precursors like 2-chloro-5-acetoxypyridine through hydrolysis. chemicalbook.com This highlights the general utility of chloro-hydroxypyridine scaffolds in synthetic campaigns. The presence of the additional cyano group in this compound enhances its value, offering an extra handle for synthetic transformations. The nitrile group is a well-established functional group in medicinal chemistry, appearing in over 60 small-molecule drugs, where it can participate in key binding interactions or be used to fine-tune the pharmacokinetic properties of a molecule. nih.gov

The following table outlines the potential synthetic transformations for each functional group of this compound, underscoring its versatility.

| Functional Group | Position | Potential Synthetic Transformations | Resulting Functional Group |

| Chloro | 6 | Nucleophilic Aromatic Substitution (e.g., with amines, alkoxides, thiols) | Amines, Ethers, Thioethers |

| Hydroxyl | 5 | O-Alkylation, O-Acylation, Etherification | Ethers, Esters |

| Cyano (Nitrile) | 2 | Hydrolysis, Reduction, Cyclization Reactions | Carboxylic Acid, Amide, Amine |

Applications in the Modular Synthesis of Complex Heterocyclic Frameworks

Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of medicinal chemistry and materials science. organic-chemistry.org The modular synthesis of these frameworks, which involves the piecing together of well-defined building blocks, is a powerful strategy for creating libraries of diverse molecules. This compound is an excellent candidate for such modular approaches.

The trifunctional nature of this molecule allows for its sequential and controlled reaction to build up more complex heterocyclic systems. For example, the chloro group can be displaced by a nucleophile to form a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond. Subsequently, the nitrile or hydroxyl group can be engaged in cyclization reactions to form fused ring systems. The synthesis of indolizines, for instance, has been achieved through the nucleophilic substitution of 5-chloroindolizines, demonstrating the utility of a strategically placed chloro group on a nitrogen-containing heterocycle. beilstein-journals.org

While direct examples of using this compound in the modular synthesis of complex heterocycles are still emerging in the literature, the principles of its reactivity are well-established. The synthesis of various pyridine derivatives often involves the cyclization of precursors that can be conceptually derived from the functional group manipulations of this starting material. organic-chemistry.orgbhu.ac.inmdpi.com

Role in Catalyst Development (e.g., as Ligands or Precursors)

The development of new catalysts is crucial for advancing chemical synthesis. Substituted pyridines are frequently employed as ligands in transition metal catalysis. The 2-hydroxypyridine (B17775) motif, in particular, has garnered attention for its ability to participate in metal-ligand cooperation, where the ligand is actively involved in bond activation processes. nih.gov

This compound possesses the key structural features of a bidentate ligand, with the pyridine nitrogen and the hydroxyl oxygen available for coordination to a metal center. The electronic properties of the resulting metal complex can be fine-tuned by the chloro and cyano substituents. These groups can also serve as points of attachment for immobilizing the catalyst on a solid support, which is advantageous for catalyst recovery and reuse. mdpi.com

Although specific catalysts derived from this compound have not been extensively reported, related hydroxypyridone (HOPO) and terpyridine derivatives are known to form stable complexes with a variety of metals and have been investigated for catalytic applications. nih.govmdpi.com The potential for this compound to serve as a precursor to novel ligands and catalysts remains a promising area of research.

Integration within Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous streams within a network of tubes and reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and the potential for automation. researchgate.netnih.gov This technology is particularly well-suited for the generation of chemical libraries in drug discovery and for the optimization of reaction conditions. youtube.com

The synthesis of pyridine derivatives has been successfully adapted to flow chemistry platforms. pharmaron.com Given its status as a versatile building block, this compound could be readily integrated into automated flow synthesis systems. Its distinct functional groups allow for a multistep sequence of reactions to be performed in a continuous fashion, with reagents and catalysts added at different points in the flow path. This would enable the rapid and efficient generation of a diverse library of substituted pyridine compounds for screening in various applications.

The benefits of using flow chemistry for such purposes include:

Rapid Library Generation: Automated systems can quickly synthesize a large number of derivatives from a single precursor.

Improved Safety: Hazardous reagents or intermediates can be generated and consumed in situ, minimizing their accumulation.

Efficient Optimization: Reaction parameters such as temperature, pressure, and residence time can be precisely controlled and rapidly varied to find optimal conditions.

While specific examples of the integration of this compound into flow chemistry platforms are not yet prevalent, the general principles and technologies are in place for its future application in this area.

Potential for Non-Biological Materials Science Applications

The unique electronic and coordination properties of substituted pyridines make them attractive for applications in materials science. Hydroxypyridinone (HOPO) ligands, which are structurally related to the hydroxyl-pyridine core of this compound, have been used to create functional materials with tailored mechanical, magnetic, and fluorescent properties through metal chelation. nih.gov These materials have potential applications in areas such as sensors, imaging agents, and responsive polymers.

The ability of the hydroxypyridine moiety to bind to a variety of metal ions, including transition metals and lanthanides, opens up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov The chloro and cyano groups on this compound could be used to further modify these materials, for example, through post-synthetic modification or by participating in polymerization reactions.

Furthermore, the presence of a chlorine atom on an aromatic ring can influence the electronic properties of a molecule, which can be beneficial in the design of materials for nonlinear optics and other optoelectronic applications. acs.orgeurochlor.org The combination of functional groups in this compound makes it a promising precursor for the development of new materials with unique and tunable properties.

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Routes

The availability of 6-Chloro-5-hydroxypicolinonitrile is a prerequisite for its extensive study and application. While standard synthetic routes to substituted pyridines exist, future research must prioritize the development of novel, efficient, and scalable synthetic pathways.

Future research should aim to overcome the limitations of these classical methods by focusing on:

Catalytic C-H Functionalization: Directing the introduction of cyano or hydroxyl groups onto a pre-existing chloropyridine skeleton through transition-metal catalysis would represent a highly atom-economical approach.

Flow Chemistry: Utilizing microreactor technology could enhance reaction efficiency, improve safety for potentially hazardous steps (e.g., nitration or diazotization if applicable), and allow for streamlined, continuous production.

Biocatalysis: Employing enzymes for regioselective hydroxylation or other transformations could offer a green and highly specific synthetic alternative.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Linear Synthesis from Acyclic Precursors | High flexibility in substituent placement. | Often involves multiple steps, potentially low overall yield. google.com |

| Functionalization of Pyridine (B92270) Core | Readily available starting materials. | Regioselectivity can be difficult to control; may require protecting groups. chemicalbook.compsu.edu |

| Catalytic C-H Activation | High atom economy, reduced waste. | Catalyst development, achieving high regioselectivity. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and control. | Requires specialized equipment and process optimization. |

Exploration of Underexplored Reactivity Patterns and Chemical Transformations

The three distinct functional groups on the this compound ring—chloro, hydroxyl, and nitrile—provide multiple handles for diverse chemical transformations. While the individual reactivity of these groups is well-known, their interplay on this specific scaffold remains largely unexplored.

The Chloro Group: As a halogen on an electron-deficient pyridine ring, the chlorine at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functionalities, including amines, alkoxides, and thiols, which is a common strategy in drug discovery. beilstein-journals.org

The Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation and O-acylation to generate ethers and esters, respectively. Its acidity can be modulated by the electronic effects of the other ring substituents, influencing its reactivity.

The Nitrile Group: The picolinonitrile moiety is a versatile functional group. It can be hydrolyzed to a carboxylic acid (like 6-chloropicolinic acid) or an amide, reduced to an aminomethyl group, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles. nih.gov

Future research should investigate the selective and sequential reactivity of these sites. For example, exploring conditions that favor SNAr at the C6-Cl position without affecting the hydroxyl or nitrile groups is crucial for its use as a building block. Conversely, conditions for selective O-alkylation of the hydroxyl group while preserving the chloro and nitrile functionalities need to be established.

Table 2: Potential Chemical Transformations

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| 6-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Aminopyridines, Alkoxypyridines, Thioethers |

| 5-Hydroxy | O-Alkylation / O-Acylation | Pyridyl Ethers / Esters |

| 2-Cyano | Hydrolysis | Picolinic Acids, Picolinamides |

| 2-Cyano | Reduction | Aminomethylpyridines |

| 2-Cyano | Cycloaddition | Pyridyl-tetrazoles |

Advanced Characterization of Transient Species and Reaction Intermediates

Understanding reaction mechanisms is fundamental to optimizing synthetic routes and discovering new reactivity. Many chemical transformations proceed through short-lived transient species and reaction intermediates that are not directly observable under standard conditions. The study of such species in the context of this compound is an important frontier.

For example, in SNAr reactions, the formation of a Meisenheimer complex, a negatively charged intermediate, is a key mechanistic step. Advanced spectroscopic techniques, such as low-temperature NMR or stopped-flow UV-Vis spectroscopy, could be employed to detect and characterize this intermediate. Similarly, if synthetic routes involving diazotization of a corresponding aminopyridine were developed, the stability and reactivity of the resulting diazonium salt would be critical to understand and control, as these intermediates can be highly unstable. google.com

Future work in this area could involve:

Cryogenic Spectroscopy: Performing reactions at very low temperatures to slow down reaction rates and increase the lifetime of intermediates for detection by NMR or IR spectroscopy.

Computational Modeling: Using quantum chemical calculations to predict the structures, energies, and spectroscopic signatures of potential intermediates, which can guide experimental detection efforts.

Trapping Experiments: Using specific reagents to intercept and react with transient species, forming a stable product that provides indirect evidence of the intermediate's existence.

Synergistic Approaches: Bridging Theoretical Prediction with Experimental Validation

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research. Density Functional Theory (DFT) has become an invaluable tool for studying pyridine derivatives, providing deep insights into their electronic structure, stability, and reactivity. ias.ac.inresearchgate.nettandfonline.com

For this compound, DFT calculations can predict:

Electron Distribution: Mapping the molecular electrostatic potential (MEP) can identify the most electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. ijcce.ac.ir

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity in pericyclic reactions and interactions with other molecules. ias.ac.intandfonline.com

Reaction Energetics: Calculating the activation barriers and reaction energies for proposed transformations can help determine the feasibility of a reaction pathway and guide the choice of experimental conditions. nih.gov

A synergistic approach would involve using DFT to screen potential reactions and catalysts in silico before committing to resource-intensive laboratory experiments. For example, by calculating the activation energies for SNAr with a library of different nucleophiles, researchers could prioritize the most promising candidates for experimental validation. The experimental results, in turn, provide feedback to refine and improve the computational models, creating a virtuous cycle of prediction and discovery. ijcce.ac.ir

Table 3: Synergy Between DFT Predictions and Experimental Validation

| Predicted Parameter (DFT) | Experimental Validation Method | Insight Gained |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Regioselectivity studies of reactions. | Identifies reactive sites for nucleophiles/electrophiles. ijcce.ac.ir |

| HOMO-LUMO Energy Gap | UV-Vis Spectroscopy, Cyclic Voltammetry. | Correlates with electronic transition energy and chemical reactivity. tandfonline.com |

| Bond Lengths & Angles | X-ray Crystallography, NMR Spectroscopy. | Validates the predicted ground-state geometry. tandfonline.comnih.gov |

| Reaction Activation Barriers | Kinetic studies (e.g., monitoring reaction rates at different temperatures). | Confirms the feasibility and mechanism of a proposed reaction. |

Broader Chemical Applications and Discovery of New Utilities

The ultimate goal of studying this compound is to unlock its potential in various applications. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.govrsc.org The specific functional groups on this compound make it an attractive starting point for creating new biologically active agents and functional materials.

Medicinal Chemistry: Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netontosight.ai The three functional groups of this compound can be systematically modified to generate a library of new compounds for high-throughput screening against various biological targets, such as protein kinases or bacterial enzymes.

Agrochemicals: Substituted pyridines are also a cornerstone of the agrochemical industry, used as herbicides, fungicides, and insecticides. researchgate.net The unique substitution pattern of this molecule could be exploited to develop new crop protection agents.

Materials Science: The nitrile group and the potential for forming extended conjugated systems through SNAr reactions make this compound a candidate for developing organic electronic materials, such as dyes or components for organic light-emitting diodes (OLEDs).

Future discovery in this area will be driven by interdisciplinary collaboration, combining synthetic chemistry with molecular biology, pharmacology, and materials science to explore the full utility of this promising chemical entity. The versatility of its functional groups provides a rich field of opportunities for innovation. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.